molecular formula C12H22O B188686 Dodec-2-yn-1-ol CAS No. 69064-46-6

Dodec-2-yn-1-ol

Cat. No.: B188686
CAS No.: 69064-46-6
M. Wt: 182.3 g/mol
InChI Key: SOUKGGXCKPWFMZ-UHFFFAOYSA-N
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Description

Dodec-2-yn-1-ol is an organic compound with the molecular formula C₁₂H₂₂O. It is a member of the acetylenic alcohol family, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodec-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, followed by reduction with lithium aluminum hydride (LiAlH₄). The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-dodecynal, followed by purification through distillation or recrystallization. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: Dodec-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dodec-2-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of acetylenic compounds and alcohol derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Dodec-2-yn-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the triple bond can participate in various chemical reactions. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Properties

IUPAC Name

dodec-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUKGGXCKPWFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364833
Record name 2-dodecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69064-46-6
Record name 2-dodecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dodec-2-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Tetradecyn-1-ol was prepared as described above for 2-dodecyn-1-ol except that 5.0 g (27 mmole) of 1-tridecyne in 200 ml of ether, 11.6 ml (29 mmole) of n-BuLi, and 874 mg (29 mmole) of paraformaldehyde was used. The reaction afforded a white solid after workup which was crystallized from petroleum ether to yield 4.78 g of white crystals, mp 44°-6° C. 1H NMR δ4.25 (m, 2), 2.20 (m, 2), 1.6-1.2 (m, 20), 0.88 (t, 3, J=7 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Three
Quantity
874 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Dodecyn-1-ol in the synthesis of insect pheromones?

A1: 2-Dodecyn-1-ol serves as a key intermediate in the synthesis of (Z)-11-hexadecen-1-ol (3), a pheromone component of the diamondback moth (Plutella xylostella L.) []. The synthesis, as described in the research, involves the alkylation of a lithium dianion of propargyl alcohol with 1-bromononane to yield 2-Dodecyn-1-ol. This compound is then subjected to an acetylene-zipper reaction, followed by further modifications to ultimately obtain the desired pheromone component.

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